

Application Notes and Protocols for Carbapenem Susceptibility Testing of Clinical Isolates

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These application notes provide a detailed overview of current and established methods for carbapenem susceptibility testing of clinical isolates. The protocols outlined are intended to guide researchers and laboratory professionals in the accurate detection of carbapenem resistance, a critical component in clinical diagnostics, epidemiological surveillance, and the development of new antimicrobial agents.

Introduction

The emergence and global spread of carbapenem-resistant Gram-negative bacteria pose a significant threat to public health. Accurate and timely detection of carbapenem resistance is crucial for appropriate patient management, infection control, and monitoring of resistance trends. Carbapenem resistance is primarily mediated by the production of carbapenemase enzymes, which inactivate carbapenem antibiotics. Other mechanisms include porin loss and efflux pump overexpression. This document details various phenotypic and genotypic methods for determining carbapenem susceptibility and detecting carbapenemase production.

Phenotypic Methods

Phenotypic methods are fundamental for assessing carbapenem susceptibility and are widely used in clinical microbiology laboratories. These methods detect the observable characteristics

of an organism, such as its ability to grow in the presence of a specific antibiotic.

Broth Microdilution (BMD) and Agar Dilution

Broth microdilution and agar dilution are reference methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

- **Preparation of Antimicrobial Solutions:** Prepare stock solutions of carbapenems (e.g., meropenem, imipenem, ertapenem) at a concentration of at least 10 times the highest concentration to be tested. Sterilize by filtration.
- **Preparation of Inoculum:** From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Plate Inoculation:** Dispense 100 μ L of the standardized inoculum into each well of a 96-well microtiter plate containing 100 μ L of cation-adjusted Mueller-Hinton broth with serial twofold dilutions of the carbapenem.
- **Incubation:** Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Result Interpretation:** The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Data Presentation: CLSI and EUCAST Breakpoints

The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[1\]](#)

Organism Group	Antimicrobial Agent	CLSI MIC Breakpoints (mg/L)	EUCAST MIC Breakpoints (mg/L)
Enterobacterales	Meropenem	≤1 (S), 2 (I), ≥4 (R)	≤2 (S), >8 (R)
Imipenem	≤1 (S), 2 (I), ≥4 (R)	≤2 (S), >8 (R)	
Ertapenem	≤0.5 (S), 1 (I), ≥2 (R)	≤0.5 (S), >0.5 (R)	
Pseudomonas aeruginosa	Meropenem	≤2 (S), 4 (I), ≥8 (R)	≤2 (S), >8 (R)
Imipenem	≤2 (S), 4 (I), ≥8 (R)	≤4 (S), >8 (R)	

(S=Susceptible, I=Intermediate, R=Resistant). Breakpoints are subject to change and the latest versions of CLSI and EUCAST guidelines should be consulted.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a qualitative test where antibiotic-impregnated paper disks are placed on an agar surface inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.

Experimental Protocol: Disk Diffusion

- **Inoculum Preparation:** Prepare a 0.5 McFarland standard suspension of the test organism as described for broth microdilution.
- **Plate Inoculation:** Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
- **Disk Application:** Aseptically apply carbapenem disks (e.g., meropenem 10 µg, ertapenem 10 µg) to the surface of the agar.
- **Incubation:** Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- **Result Interpretation:** Measure the diameter of the zone of inhibition in millimeters and interpret the results based on CLSI or EUCAST zone diameter breakpoints.

Phenotypic Tests for Carbapenemase Detection

Several specialized phenotypic tests have been developed to specifically detect the production of carbapenemase enzymes.

The MHT is based on the principle that a carbapenemase-producing organism will inactivate the carbapenem diffusing from a disk, allowing a carbapenem-susceptible indicator strain to grow towards the disk.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: Modified Hodge Test

- **Indicator Strain Preparation:** Prepare a 1:10 dilution of a 0.5 McFarland standard suspension of a carbapenem-susceptible *E. coli* ATCC 25922.
- **Plate Inoculation:** Inoculate an MHA plate with the diluted indicator strain as for a standard disk diffusion test.
- **Disk Placement:** Place a 10 µg meropenem or ertapenem disk in the center of the plate.
- **Test Isolate Streaking:** In a straight line, streak the test isolate from the edge of the disk to the periphery of the plate.
- **Incubation:** Incubate overnight at 35°C ± 2°C for 16-24 hours.
- **Result Interpretation:** A positive MHT is indicated by a cloverleaf-like indentation of the *E. coli* growth along the test organism's streak.[\[9\]](#)

Note: The MHT has limitations, including false-positive results with some ESBL or AmpC-producing organisms and poor sensitivity for metallo-β-lactamase (MBL) producers.[\[11\]](#)[\[12\]](#)

The Carba NP test is a biochemical assay that rapidly detects carbapenem hydrolysis by the change in pH, indicated by a color change of phenol red.[\[13\]](#)[\[14\]](#)

Experimental Protocol: Carba NP Test

- **Reagent Preparation:** Prepare two solutions: Solution A (phenol red solution) and Solution B (Solution A with a carbapenem, typically imipenem).

- **Bacterial Lysate Preparation:** Prepare a lysate of the test organism using a commercial bacterial protein extraction reagent or by suspending colonies in a lysis buffer.
- **Test Procedure:** In two separate tubes, add the bacterial lysate. To one tube, add Solution A, and to the other, add Solution B.
- **Incubation:** Incubate at 35-37°C for up to 2 hours.
- **Result Interpretation:** A positive result is indicated by a color change from red to yellow or orange in the tube containing the carbapenem, while the control tube remains red.[\[15\]](#)

Note: The Carba NP test is highly sensitive and specific for KPC and MBL producers but may show lower sensitivity for OXA-48-like carbapenemases.[\[13\]](#)

The CIM and its modified versions are based on the inactivation of a carbapenem disk by a carbapenemase-producing isolate. The eCIM variant incorporates EDTA to differentiate metallo- β -lactamases (MBLs).[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Experimental Protocol: mCIM and eCIM

- **Inoculum Preparation:** Emulsify a 1 μ L loopful of the test organism in a tube containing 2 mL of tryptic soy broth (TSB). For the eCIM, prepare a second tube of TSB and add 5 μ L of 0.5 M EDTA.
- **Disk Incubation:** Place a 10 μ g meropenem disk in each tube and incubate at 35°C for 4 hours.
- **Indicator Plate Preparation:** Prepare a lawn of a carbapenem-susceptible E. coli ATCC 25922 on an MHA plate.
- **Disk Placement:** After the 4-hour incubation, remove the meropenem disks from the TSB tubes and place them on the inoculated MHA plate.
- **Incubation:** Incubate the MHA plate at 35°C for 18-24 hours.
- **Result Interpretation:**

- mCIM: A zone of inhibition of 6-15 mm or the presence of pinpoint colonies within a 16-18 mm zone is a positive result (carbapenemase production). A zone of ≥ 19 mm is negative.
- eCIM: If the mCIM is positive, an increase in the zone diameter of ≥ 5 mm for the eCIM disk compared to the mCIM disk indicates the presence of an MBL.

Automated Systems

Several automated systems are available for antimicrobial susceptibility testing, providing standardized and often faster results compared to manual methods. These systems typically use microbroth dilution or chromogenic substrates.

Performance of Automated Systems

The performance of automated systems in detecting carbapenem resistance can vary. While they offer high throughput and standardization, they may sometimes fail to detect resistance, particularly for isolates with low-level resistance or specific carbapenemase types.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) Confirmatory testing with a manual reference method or a specific carbapenemase detection test is often recommended for critical isolates.

Data Presentation: Performance of Phenotypic Carbapenemase Detection Methods

Method	Sensitivity (%)	Specificity (%)	Advantages	Disadvantages
Modified Hodge Test (MHT)	Variable (lower for MBLs)	Variable (false positives)	Inexpensive, simple setup	Subjective interpretation, not reliable for all carbapenemase types. [11] [26]
Carba NP Test	>90% for KPC, MBLs	>90%	Rapid results (≤ 2 hours)	Lower sensitivity for OXA-48-like enzymes, requires reagent preparation. [13] [26] [27]
mCIM	High (>95%)	High (>95%)	CLSI recommended, reliable for various carbapenemases	Longer turnaround time (overnight incubation).
eCIM	High (>90%) for MBLs	High (>95%)	Differentiates MBLs from other carbapenemases	Requires an additional setup alongside mCIM.
MALDI-TOF MS	High (>90%)	High (>95%)	Very rapid (minutes to hours)	Requires expensive instrumentation and specific software. [28] [29] [30] [31] [32]

Genotypic Methods

Genotypic methods detect the specific genes that encode for carbapenemase enzymes. These methods are highly specific and can provide detailed information about the resistance mechanism.

Polymerase Chain Reaction (PCR)

PCR is a widely used molecular technique to amplify and detect specific DNA sequences, including carbapenemase genes. Multiplex PCR assays can simultaneously detect multiple genes.

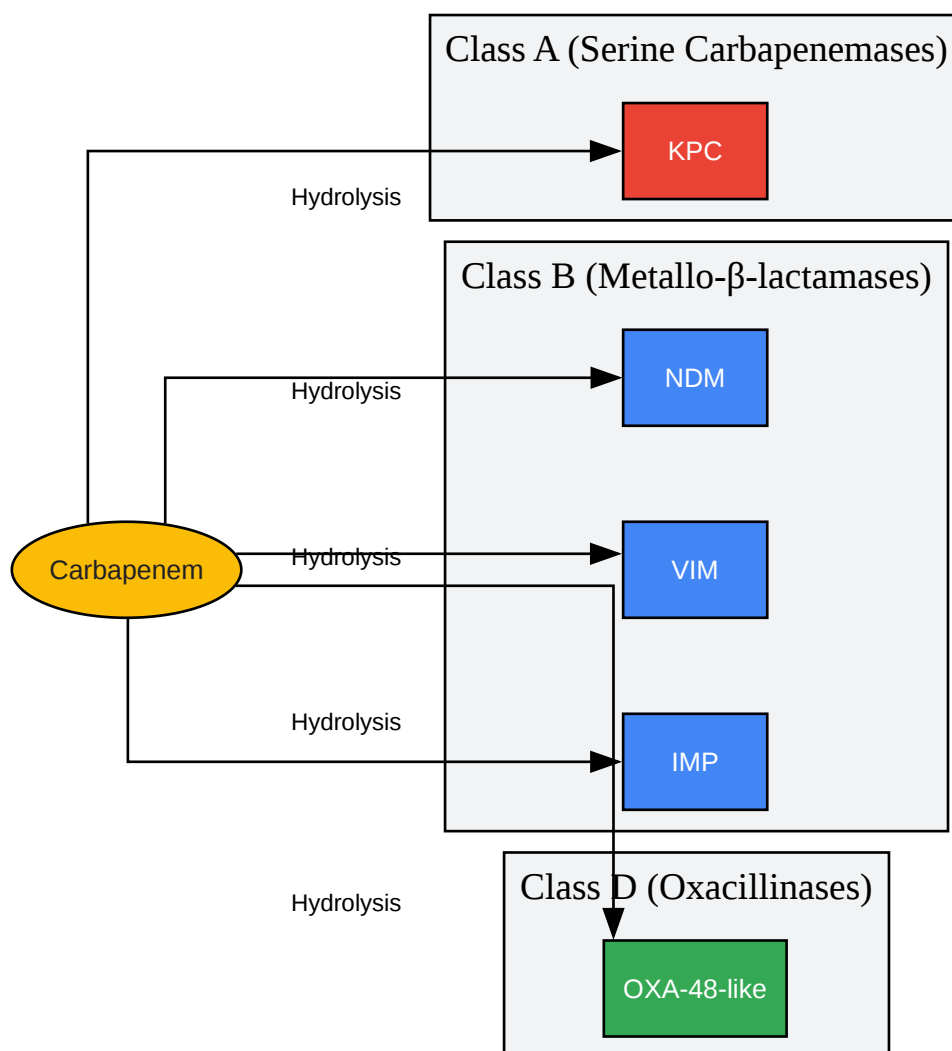
Experimental Protocol: Multiplex PCR for Carbapenemase Genes

- **DNA Extraction:** Extract bacterial DNA from a pure culture of the clinical isolate using a commercial DNA extraction kit or a standard lysis protocol.
- **PCR Master Mix Preparation:** Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and primer pairs specific for the target carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48-like, blaVIM, blaIMP).[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)
- **PCR Amplification:** Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
- **Detection of Amplicons:** Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates the presence of the corresponding carbapenemase gene.

Visualization of Workflows and Concepts

Carbapenemase Classes and Mechanisms

Carbapenemases are broadly classified into Ambler classes A, B, and D based on their amino acid sequences.[\[38\]](#)[\[39\]](#)[\[40\]](#)[\[41\]](#)

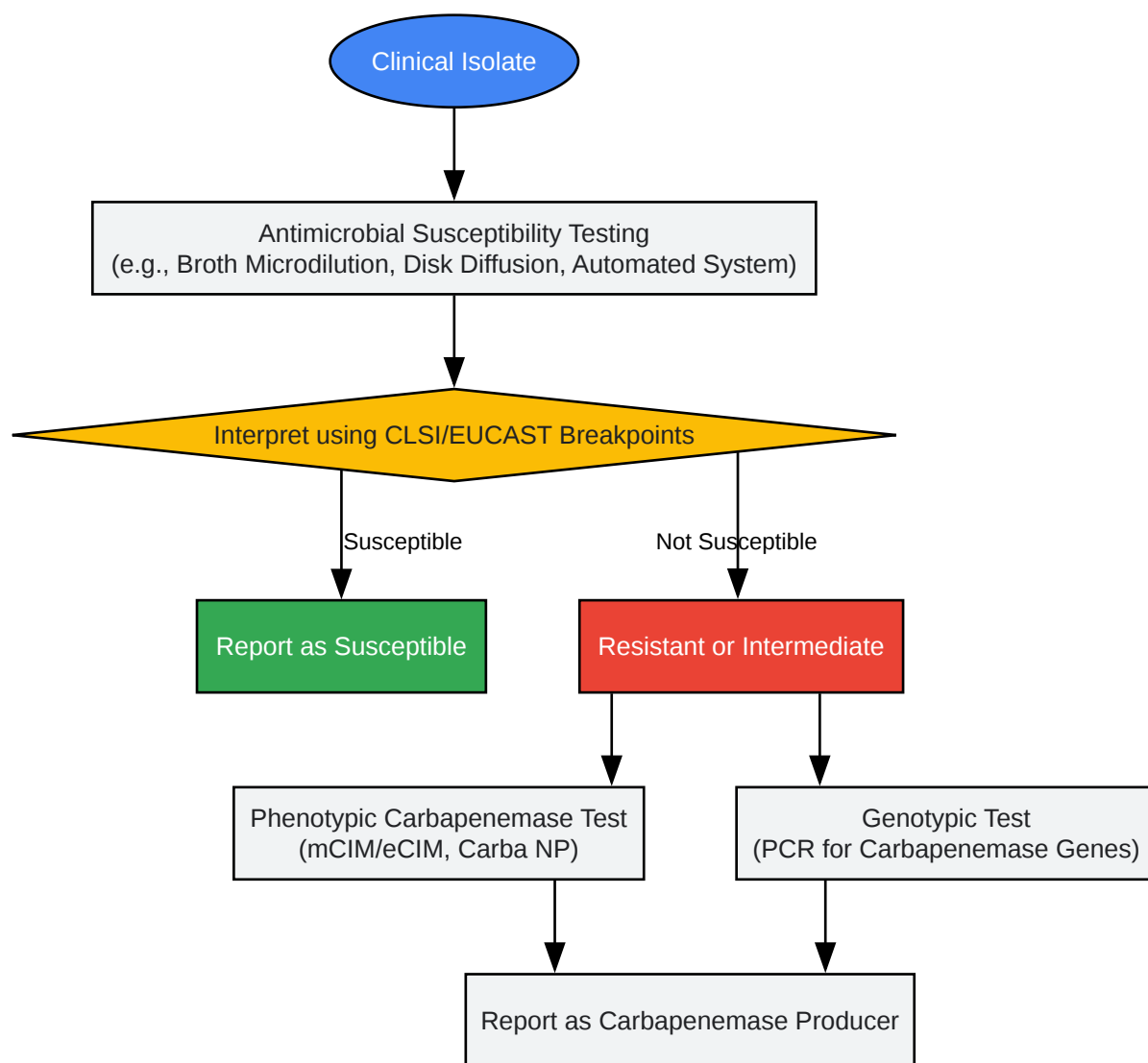


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Caption: Major classes of carbapenemase enzymes.

General Workflow for Carbapenem Susceptibility Testing

A typical workflow involves initial susceptibility testing followed by confirmatory tests for carbapenemase production if resistance is detected.

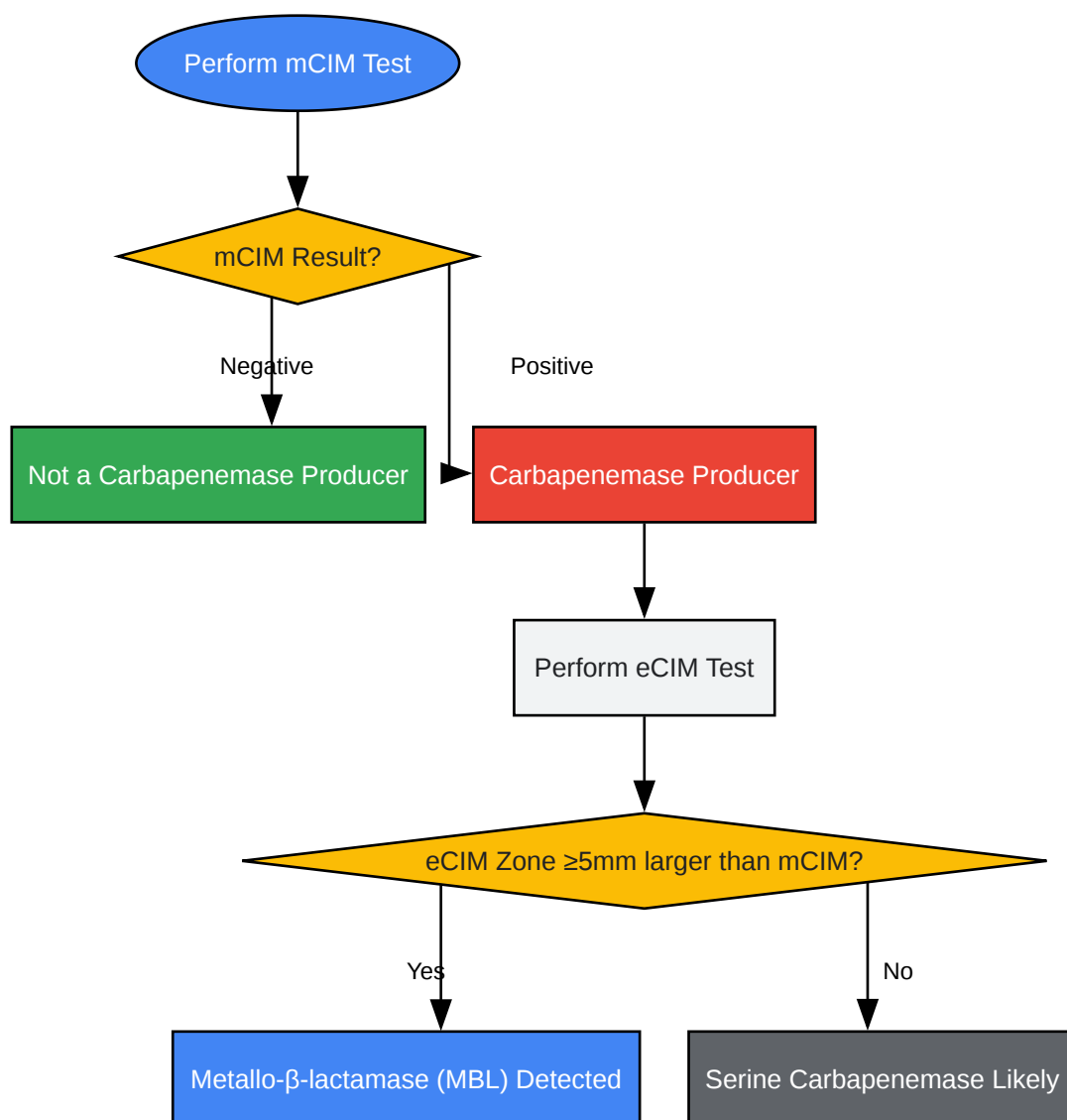


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Caption: A general workflow for carbapenem susceptibility testing.

Logical Relationship of mCIM and eCIM Tests

The mCIM and eCIM tests are performed in conjunction to detect carbapenemase production and specifically identify metallo- β -lactamases.



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Caption: Decision logic for mCIM and eCIM tests.

Conclusion

The selection of a carbapenem susceptibility testing method depends on various factors, including the laboratory's resources, the required turnaround time, and the local epidemiology of carbapenem resistance. While reference methods like broth microdilution provide quantitative MIC values, rapid phenotypic and genotypic tests are invaluable for infection control and epidemiological purposes. A combination of methods is often employed to ensure accurate and comprehensive detection of carbapenem resistance in clinical isolates.

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